molecular formula C28H27NO6 B11025850 (1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11025850
M. Wt: 473.5 g/mol
InChI Key: RSJVEDKHDJELGT-DEDYPNTBSA-N
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Description

(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines elements of chromen, pyrroloquinoline, and other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromen derivative: This involves the reaction of appropriate starting materials under controlled conditions to form the chromen ring.

    Formation of the pyrroloquinoline core: This step involves the cyclization of intermediates to form the pyrroloquinoline structure.

    Coupling of the chromen and pyrroloquinoline units: This is achieved through a series of condensation reactions, often under acidic or basic conditions, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its combination of chromen and pyrroloquinoline structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

(3E)-6-ethoxy-3-[2-(8-methoxy-2-oxochromen-3-yl)-2-oxoethylidene]-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C28H27NO6/c1-6-34-17-11-18-15(2)14-28(3,4)29-24(18)19(12-17)20(26(29)31)13-22(30)21-10-16-8-7-9-23(33-5)25(16)35-27(21)32/h7-13,15H,6,14H2,1-5H3/b20-13+

InChI Key

RSJVEDKHDJELGT-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=CC2=C3C(=C1)/C(=C\C(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)/C(=O)N3C(CC2C)(C)C

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=CC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

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